![molecular formula C11H12N2O B561383 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol CAS No. 110177-81-6](/img/structure/B561383.png)
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol, also known as DTDM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTDM is a heterocyclic compound that contains a nitrogen atom and is structurally similar to the neurotransmitter dopamine.
作用機序
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol acts as a dopamine receptor agonist, specifically targeting the D2 receptor. This activation of the receptor leads to an increase in dopamine signaling in the brain. This increase in dopamine signaling has been shown to have a variety of effects on behavior and physiology, including changes in locomotor activity, reward processing, and cognitive function.
Biochemical and physiological effects:
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol can increase dopamine release in brain tissue, and can also increase the activity of dopamine neurons. In vivo studies have shown that 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol can increase locomotor activity in rodents, and can also increase the rewarding effects of drugs of abuse. Additionally, 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol has been shown to have potential therapeutic effects in animal models of Parkinson's disease and schizophrenia.
実験室実験の利点と制限
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol has several advantages for use in lab experiments. It is a highly specific dopamine receptor agonist, allowing for precise manipulation of dopamine signaling. Additionally, 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol has a long half-life, allowing for sustained dopamine receptor activation. However, 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol also has some limitations. It is relatively expensive compared to other dopamine receptor agonists, and its use can be limited by its low solubility in water.
将来の方向性
There are several future directions for research on 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol. One area of research is the potential therapeutic applications of 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol for neurological disorders, including Parkinson's disease and schizophrenia. Additionally, 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol could be used as a tool to study the role of dopamine signaling in a variety of physiological and behavioral processes. Finally, there is potential for the development of new 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol analogs with improved pharmacokinetic properties and increased specificity for dopamine receptors.
合成法
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol can be synthesized through a multistep process that involves the reaction of 2,4,6,8-tetraen-1-ol with cyanamide, followed by cyclization with ammonium acetate. The resulting product can be further purified through recrystallization.
科学的研究の応用
1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol has been shown to interact with dopamine receptors, specifically the D2 receptor, and has been used as a tool to study dopamine receptor function. Additionally, 1,3-Diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol has been studied for its potential as a therapeutic agent for a variety of neurological disorders, including Parkinson's disease and schizophrenia.
特性
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-7-10-12-9-5-1-3-8-4-2-6-13(10)11(8)9/h1,3,5,14H,2,4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWICPXTAJTKMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)N=C(N3C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46707887 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(14'Z,20'Z)-spiro[1,3-dioxolane-2,23'-pentacyclo[10.10.1.02,11.04,9.015,20]tricosa-2(11),4,6,8,14,16,18,20-octaene]](/img/structure/B561301.png)
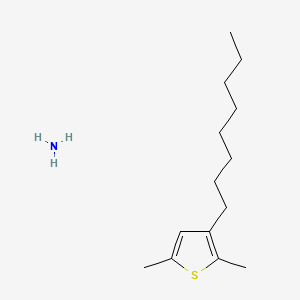
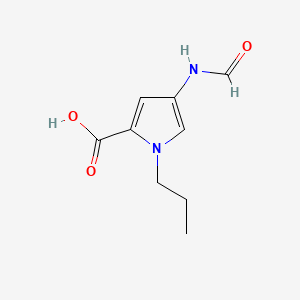
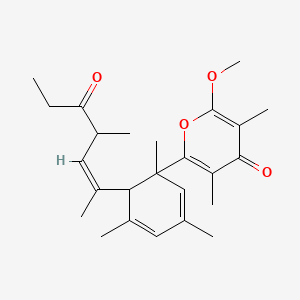
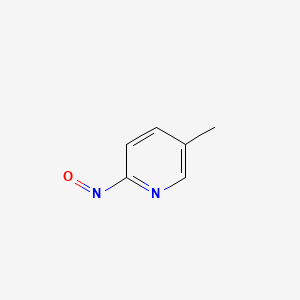
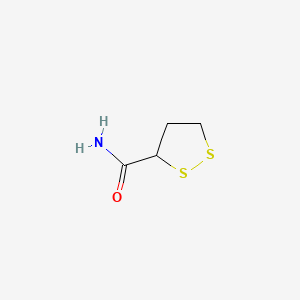
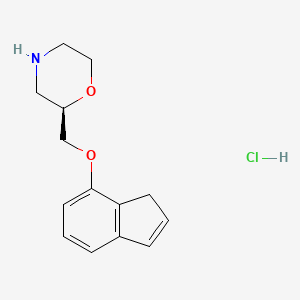
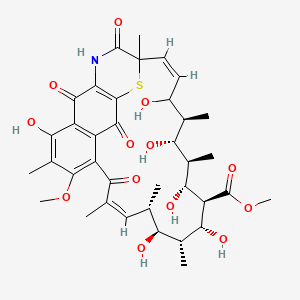

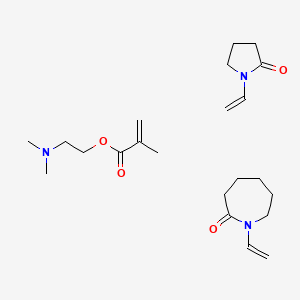
![2-(4-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B561319.png)
![Bis[1,2]oxazolo[3,4-b:4',5'-e]pyrazine](/img/structure/B561322.png)